3-Bromo-4-iodophenacylamine hydrochloride
Description
3-Bromo-4-iodophenacylamine hydrochloride is a halogenated phenacylamine derivative characterized by a bromine atom at the 3-position and an iodine atom at the 4-position of the aromatic ring, with a phenacylamine backbone and a hydrochloride salt form. The bromine and iodine atoms contribute to its steric and electronic properties, influencing solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C8H8BrClINO |
|---|---|
Molecular Weight |
376.41 g/mol |
IUPAC Name |
2-amino-1-(3-bromo-4-iodophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrINO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3H,4,11H2;1H |
InChI Key |
SHXCNZKWJORLHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)Br)I.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodophenacylamine hydrochloride typically involves a multi-step process. One common method is the halogenation of phenacylamine derivatives. The process begins with the bromination of phenacylamine to introduce the bromine atom, followed by iodination to add the iodine atom. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of 3-Bromo-4-iodophenacylamine hydrochloride may involve large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodophenacylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-Bromo-4-iodophenacylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows the compound to participate in various chemical reactions, which can modify biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Bromo-4-(trifluoromethyl)phenacylamine Hydrochloride (CAS 1823566-35-3)
Structural Differences :
- Substituents : The iodine atom at the 4-position in the target compound is replaced with a trifluoromethyl (-CF₃) group.
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the iodine atom, which is a weaker electron-withdrawing group.
Physicochemical Properties :
- Solubility : The -CF₃ group enhances lipophilicity, likely reducing aqueous solubility compared to the iodo-substituted analog.
- Stability : Trifluoromethyl groups are generally chemically inert, which may improve stability under acidic or oxidative conditions relative to the iodine-substituted compound, where iodine’s polarizability could lead to degradation .
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (CAS 1803580-84-8)
Structural Differences :
- Backbone : Incorporates a 1,2,4-oxadiazole ring instead of a phenacylamine group.
- Substituents : Retains a bromine atom at the 3-position but lacks the iodine atom.
Functional Implications :
- Bioactivity : The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug candidates.
Research Findings and Analytical Methods
While direct data on 3-bromo-4-iodophenacylamine hydrochloride are scarce, RP-HPLC methods validated for similar hydrochlorides (e.g., amitriptyline HCl, dosulepin HCl) provide insights into analytical strategies:
- Accuracy : Methods show >98% recovery for structurally related hydrochlorides, suggesting applicability for quantifying halogenated analogs .

- Stability : Solution stability studies for gabapentin and amitriptyline HCl indicate that halogenated compounds may require protection from light to prevent degradation .
Biological Activity
3-Bromo-4-iodophenacylamine hydrochloride is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
3-Bromo-4-iodophenacylamine hydrochloride is characterized by the following chemical properties:
- Molecular Formula : CHBrIClN
- Molar Mass : 320.52 g/mol
- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).
The biological activity of 3-Bromo-4-iodophenacylamine hydrochloride can be attributed to its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic pathways in cells.
- Reactive Oxygen Species (ROS) Modulation : It may influence the levels of ROS, thereby affecting oxidative stress within cells.
- Apoptosis Induction : Studies suggest that the compound can promote apoptosis in cancer cells, making it a candidate for cancer therapy.
Antioxidant Activity
Research indicates that 3-Bromo-4-iodophenacylamine hydrochloride exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cell lines, suggesting its potential use in conditions characterized by oxidative damage.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
-
Case Study 1 : In vitro studies demonstrated that 3-Bromo-4-iodophenacylamine hydrochloride induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Treatment Concentration Apoptotic Rate (%) Caspase Activation Control 5 No 10 µM 25 Increased 20 µM 50 Significantly Increased - Case Study 2 : A study on lung cancer cells showed that the compound inhibited cell proliferation and increased ROS levels, leading to enhanced apoptosis.
Pharmacological Studies
Pharmacological evaluations have demonstrated that 3-Bromo-4-iodophenacylamine hydrochloride can modulate various signaling pathways:
- Akt Pathway Activation : The compound activates the Akt signaling pathway, which is crucial for cell survival and metabolism.
- Sirtuin Activation : It has been shown to enhance the activity of Sirtuins, proteins involved in cellular stress responses and longevity.
Safety and Toxicology
While promising, the safety profile of 3-Bromo-4-iodophenacylamine hydrochloride must be considered:
- Toxicity Studies : Preliminary toxicity assessments indicate low toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

